molecular formula C13H18N2OS2 B2706027 5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione CAS No. 21118-00-3

5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione

Cat. No.: B2706027
CAS No.: 21118-00-3
M. Wt: 282.42
InChI Key: GRUONSQZRHZOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of ethylamine with 2-phenoxyethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiadiazinane ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiadiazinane derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its phenoxyethyl group can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-one: Similar structure but with a carbonyl group instead of a thiocarbonyl group.

    5-Ethyl-3-(2-phenoxyethyl)-1,3,5-oxadiazinane-2-thione: Contains an oxygen atom in the ring instead of a nitrogen atom.

    5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazine: Lacks the thiocarbonyl group and has a different ring structure.

Uniqueness

5-Ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione is unique due to its specific combination of sulfur, nitrogen, and phenoxyethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-ethyl-3-(2-phenoxyethyl)-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS2/c1-2-14-10-15(13(17)18-11-14)8-9-16-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUONSQZRHZOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CN(C(=S)SC1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.